24, 25-Dihydroxy VD2

Clinical chemistry Method validation Reference measurement procedures

24,25-Dihydroxyvitamin D2 is a critical hydroxylated metabolite of vitamin D2 for LC-MS/MS method development and clinical assay standardization. Unlike its D3 analog, it exhibits 1.7-fold lower DBP binding affinity, requiring compound-specific calibration to avoid systematic underestimation in D2-supplemented patient samples. It serves as a pharmacodynamic biomarker for CYP24A1 activity, with a 6.3× fold-increase post-D2 repletion and 3.6-fold depletion in active rickets, enabling superior disease stratification. Essential for immunoassay cross-reactivity testing under FDA/CLSI guidelines. Procure as a metrologically traceable primary calibrator for candidate reference measurement procedures (RMP) with demonstrated intermediate precision ≤2.3%.

Molecular Formula C28H44O3
Molecular Weight 428.6 g/mol
CAS No. 58050-55-8
Cat. No. B1530414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24, 25-Dihydroxy VD2
CAS58050-55-8
Molecular FormulaC28H44O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1
InChIKeyBPEQZNMKGFTMQE-LLWYEHBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24,25-Dihydroxyvitamin D2 (CAS 58050-55-8): Product Specification and Metabolite Classification


24,25-Dihydroxyvitamin D2 (24,25-(OH)₂D₂, 24,25-dihydroxyergocalciferol) is a hydroxylated metabolite of vitamin D2 (ergocalciferol), bearing hydroxyl groups at the C-24 and C-25 positions of the secosteroid backbone [1]. This compound is formed endogenously via the action of the cytochrome P450 enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) on 25-hydroxyvitamin D2 [2], and is commercially available as a research-grade analytical standard and reference material, typically supplied as a mixture of diastereomers . It is analytically and biologically distinct from its vitamin D3 counterpart, 24,25-dihydroxyvitamin D3 [3].

Why 24,25-Dihydroxyvitamin D2 Cannot Be Substituted with Vitamin D3 Metabolites in Research Applications


24,25-Dihydroxyvitamin D2 and its vitamin D3-derived analog 24,25-dihydroxyvitamin D3 are not analytically or biologically interchangeable. The D2 metabolite exhibits a 1.7-fold lower binding potency to rat serum vitamin D-binding protein (DBP) compared to the D3 metabolite [1], which directly impacts immunoassay recovery and chromatographic behavior. Furthermore, clinical reference measurement procedures require separate, compound-specific calibration because these two metabolites co-exist in human serum yet require independent quantification due to their distinct endogenous sources (dietary/supplemental D2 vs. D3) [2]. Substituting a D3 analog in an analytical method validated for D2 metabolites will systematically underestimate D2 metabolite concentrations in samples from patients receiving vitamin D2 supplementation [1].

Quantitative Differentiation Evidence for 24,25-Dihydroxyvitamin D2 (CAS 58050-55-8)


Analytical Selectivity: Reference Measurement Procedure Validation Data for 24,25(OH)₂D₂

A candidate ID-LC-MS/MS reference measurement procedure (RMP) validated specifically for 24,25(OH)₂D₂ achieved intermediate precision ≤2.3% and relative mean bias between −4.5% and +2.9% across a quantification range of 0.150–18.0 ng/mL. The method demonstrated no interference from structurally related compounds and no evidence of matrix effects [1].

Clinical chemistry Method validation Reference measurement procedures

Binding Protein Affinity: Differential DBP Displacement Potency Relative to D3 Metabolite

In a competitive protein-binding assay using rat serum as the source of vitamin D-binding protein (DBP) and [³H]25-OH-D₃ as the radioligand, 24(R),25-dihydroxyergocalciferol (24,25-(OH)₂-D₂) exhibited a displacement potency 1.7 times lower than that of its vitamin D3 counterpart, 24(R),25-(OH)₂D₃ [1].

Binding affinity Vitamin D-binding protein Immunoassay interference

In Vivo Serum Concentration Dynamics: Baseline Depletion and Post-Supplementation Elevation

In patients receiving chronic anticonvulsant therapy, baseline serum 24,25(OH)₂D concentrations were reduced by 75% (P < 0.001) relative to matched controls. Following 6 weeks of pharmacologic vitamin D2 administration (75,000 units/week), serum 24,25(OH)₂D increased 6.3-fold to supranormal levels, a response magnitude exceeding that of 25-OH-D (4.6-fold) and distinct from the 1,25(OH)₂D response (additional 30% increase over pretreatment values) [1].

Vitamin D metabolism Anticonvulsant therapy Clinical pharmacology

Baseline Serum Concentration in Nutritional Rickets: Disease State Stratification

In a comparative study of Nigerian children, baseline serum 24,25(OH)₂D concentrations in children with active rickets were 1.13 ± 0.59 ng/mL, compared to 4.03 ± 1.33 ng/mL in healthy control children (P < 0.001). This represents a 72% reduction in circulating 24,25(OH)₂D in the disease state, a more pronounced depletion than observed for 25-OH-D [1].

Nutritional rickets Pediatric endocrinology Biomarker stratification

Optimal Research and Industrial Application Scenarios for 24,25-Dihydroxyvitamin D2


Reference Material for Clinical LC-MS/MS Assay Calibration and Method Validation

24,25-Dihydroxyvitamin D2 serves as an essential primary calibrator and quality control material for laboratories developing or validating LC-MS/MS methods for vitamin D metabolite quantification. The availability of a candidate reference measurement procedure (RMP) with demonstrated intermediate precision ≤2.3% and relative bias within ±4.5% [1] provides a metrologically traceable framework for assay standardization. This is particularly critical for clinical laboratories serving patient populations receiving ergocalciferol (vitamin D2) supplementation, where accurate discrimination between D2 and D3 metabolites is required for proper clinical interpretation.

Pharmacodynamic Biomarker in Clinical Studies of Vitamin D2 Supplementation

This compound is uniquely positioned as a pharmacodynamic biomarker for monitoring the metabolic fate of administered vitamin D2. Clinical data demonstrate that 24,25(OH)₂D exhibits the largest proportional depletion (75%) in drug-induced metabolic disturbance and the largest fold-increase (6.3×) following vitamin D2 repletion [1]. These dynamics make 24,25(OH)₂D₂ a sensitive indicator of CYP24A1 enzymatic activity and vitamin D2 metabolic flux, supporting its use as a secondary endpoint in clinical trials evaluating vitamin D2 formulations, dosing regimens, or in studies of conditions affecting vitamin D catabolism.

Disease State Stratification in Bone Metabolism and Mineral Homeostasis Research

The substantial difference in circulating 24,25(OH)₂D between healthy controls (4.03 ± 1.33 ng/mL) and children with active rickets (1.13 ± 0.59 ng/mL) — a 3.6-fold reduction (P < 0.001) [1] — supports the use of 24,25(OH)₂D₂ as a biomarker for stratifying disease severity in nutritional rickets and related disorders of calcium and phosphate homeostasis. Unlike 1,25(OH)₂D, which is elevated in the disease state, 24,25(OH)₂D tracks with 25-OH-D depletion while exhibiting greater dynamic range, offering improved discrimination between affected and healthy populations.

Immunoassay Interference Assessment and Cross-Reactivity Testing

Given the 1.7-fold lower DBP binding affinity of 24,25(OH)₂D₂ relative to its D3 counterpart [1], this compound is essential for evaluating the cross-reactivity and D2/D3 bias of commercial vitamin D immunoassays. In vitro diagnostic manufacturers and clinical laboratories can use authentic 24,25(OH)₂D₂ standards to quantify assay-specific underestimation of D2 metabolites, a known source of systematic error when D3-calibrated immunoassays are applied to D2-supplemented patient samples. This application is directly aligned with FDA and CLSI guidance on immunoassay interference testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 24, 25-Dihydroxy VD2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.